molecular formula C11H10N2O4 B11875938 Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate

Cat. No.: B11875938
M. Wt: 234.21 g/mol
InChI Key: BFUDSGXVTFJZFS-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H11N1O4C_{12}H_{11}N_{1}O_{4} and a molecular weight of approximately 233.22 g/mol. The compound features a naphthyridine core, which is known for its pharmacological versatility. Its structure includes two hydroxyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position, enhancing its solubility and reactivity in biological systems .

Antioxidant Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit notable antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that it effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In cellular models, it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a possible mechanism involving the inhibition of NF-kB signaling pathways .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .

Case Studies

  • Antioxidant Evaluation : In a study by Khelifi et al., this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results indicated an IC50 value of 9.8 ± 0.2 μM, demonstrating superior antioxidant activity compared to ascorbic acid .
  • Anti-inflammatory Mechanism : A study conducted on RAW 264.7 macrophages showed that treatment with the compound led to a significant decrease in nitric oxide production (IC50 = 25 μM), indicating its potential as an anti-inflammatory agent .
  • Anticancer Efficacy : In vitro tests revealed that this compound inhibited cell proliferation in MCF-7 cells with an IC50 value of 18 μM after 48 hours of treatment. The compound induced G1 phase arrest in the cell cycle, suggesting a mechanism for its anticancer effects .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 4-hydroxy-2-oxo-1H-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)6-3-4-12-5-7(6)13-10(8)15/h3-5H,2H2,1H3,(H2,13,14,15)

InChI Key

BFUDSGXVTFJZFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=NC=C2)NC1=O)O

Origin of Product

United States

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